molecular formula C22H28BrN3O B247022 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol

4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol

Cat. No. B247022
M. Wt: 430.4 g/mol
InChI Key: BJLOHGUGQYOYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. BRL-15572 belongs to the class of compounds known as selective serotonin receptor antagonists, which have been shown to modulate the activity of the serotonin neurotransmitter system in the brain.

Mechanism of Action

4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol acts as a selective antagonist of the 5-HT2C serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. By blocking the activity of this receptor, 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol modulates the activity of the serotonin neurotransmitter system, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been shown to decrease the release of corticotropin-releasing factor (CRF), a hormone involved in the stress response, in the hypothalamus. This suggests that 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol may have potential therapeutic effects in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for the 5-HT2C serotonin receptor, which allows for the specific modulation of the serotonin neurotransmitter system. However, one limitation of using 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol is its potential off-target effects, which may affect the interpretation of results. Another limitation is the lack of clinical studies on the safety and efficacy of 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in humans.

Future Directions

For 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol include the investigation of its potential therapeutic effects in the treatment of anxiety and depression in humans. Clinical studies are needed to determine the safety and efficacy of 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in humans. Further studies are also needed to investigate the potential off-target effects of 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol and to develop more selective compounds for the modulation of the serotonin neurotransmitter system.

Synthesis Methods

The synthesis of 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-phenyl-1-piperazinyl)-1-piperidinecarboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then treated with formaldehyde and hydrochloric acid to yield 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol. The purity of the compound is ensured by recrystallization from a suitable solvent.

Scientific Research Applications

4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been studied extensively in scientific research for its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression. 4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has also been shown to modulate the activity of the serotonin neurotransmitter system, which is involved in the regulation of mood, cognition, and behavior.

properties

Product Name

4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol

Molecular Formula

C22H28BrN3O

Molecular Weight

430.4 g/mol

IUPAC Name

4-bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

InChI

InChI=1S/C22H28BrN3O/c23-19-6-7-22(27)18(16-19)17-24-10-8-21(9-11-24)26-14-12-25(13-15-26)20-4-2-1-3-5-20/h1-7,16,21,27H,8-15,17H2

InChI Key

BJLOHGUGQYOYRE-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=C(C=CC(=C4)Br)O

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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